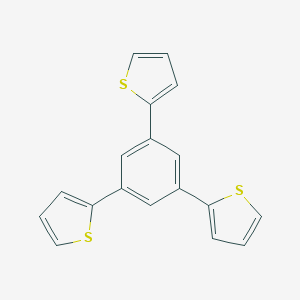
1,3,5-Tri(thiophen-2-yl)benzene
Overview
Description
1,3,5-Tri(thiophen-2-yl)benzene is a 1,3,5 tris substituted benzene that has a three-dimensional structure which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Synthesis Analysis
1,3,5-Tri(thiophen-2-yl)benzene-based COFs were synthesized via Schiff-base condensation reactions . These COFs were then exfoliated via a facile electrochemical strategy in aqueous systems .Molecular Structure Analysis
1,3,5-Tri(thiophen-2-yl)benzene has a three-dimensional structure . This structure facilitates the preparation of conjugating polymers .Chemical Reactions Analysis
The bulk COFs synthesized from 1,3,5-Tri(thiophen-2-yl)benzene were exfoliated via a facile electrochemical strategy in aqueous systems . The obtained exfoliated COFs can facilitate photo-triggered exciton dissociation .Physical And Chemical Properties Analysis
The melting point of 1,3,5-Tri(thiophen-2-yl)benzene is between 157.0 to 161.0 °C . It is a branched conductive monomer with electronically attached nodes .Scientific Research Applications
Covalent Organic Frameworks (COFs)
Researchers have explored 1,3,5-Tris(2-thienyl)benzene in the synthesis of covalent organic frameworks (COFs) . These porous materials exhibit remarkable properties, including high surface area, tunable porosity, and chemical stability. By incorporating this compound, scientists can tailor COFs for applications such as gas storage, catalysis, and separation processes .
Electrochemically Exfoliated Materials
Recent studies have investigated electrochemically exfoliated COFs based on 1,3,5-Tris(2-thienyl)benzene. These materials show promise in energy storage, sensing, and environmental remediation .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tri(thiophen-2-yl)benzene is the electron transport chain in organic electroluminescent devices . It acts as an electron-transporting hole blocker .
Mode of Action
1,3,5-Tri(thiophen-2-yl)benzene interacts with its targets by exhibiting multiple redox behavior in electrochemical reduction . It readily forms stable amorphous glasses with high glass-transition temperatures above 100 °C . This compound functions well as a hole blocker in blue-emitting organic electroluminescent devices .
Biochemical Pathways
1,3,5-Tri(thiophen-2-yl)benzene is involved in the synthesis of conjugated C3-symmetric poly(arylbenzene) polymers . These polymeric materials can further be used in organic photovoltaic devices as well as organic field effect transistors (OFETs) and organic light emitting diodes (OLED) systems .
Pharmacokinetics
It’s worth noting that this compound forms stable amorphous glasses, which may impact its bioavailability in the device .
Result of Action
The result of the action of 1,3,5-Tri(thiophen-2-yl)benzene is the increased conductivity of the synthesized polymers . It also enhances the performance of organic electroluminescent devices by functioning as a hole blocker .
Action Environment
The action of 1,3,5-Tri(thiophen-2-yl)benzene is influenced by environmental factors such as temperature. It forms stable amorphous glasses with high glass-transition temperatures above 100 °C , suggesting that it maintains stability and efficacy under high-temperature conditions.
Safety and Hazards
Future Directions
The exfoliated COFs achieved a maximum H2 evolution rate of 27.24 mmol h−1 g−1, which is superior to that of the exfoliated non-donor–acceptor COF . This work enriches the fabrication approach of COF exfoliation . Furthermore, utilizing the synergetic strategy of aqueous electrochemical exfoliation and suitable molecular design, TTB-based COFs demonstrate promising photocatalytic activity .
properties
IUPAC Name |
2-(3,5-dithiophen-2-ylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPRZXDFVCNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399545 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15509-95-2 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15509-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



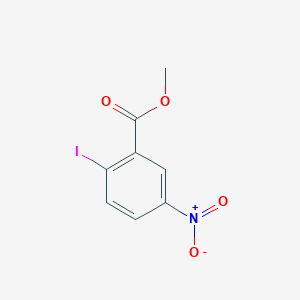
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)

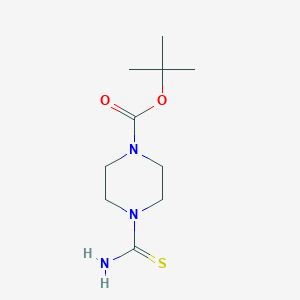
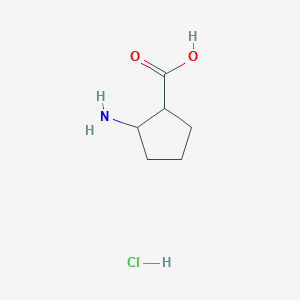
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
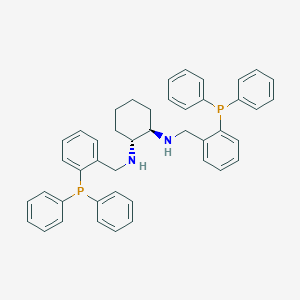


![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
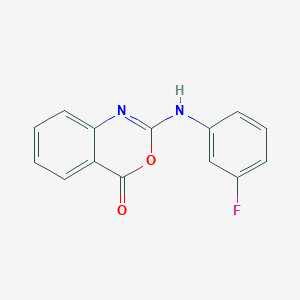
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)